MDOLL-0229

SARS-CoV-2 Mac1 inhibitor structure-activity relationship

MDOLL-0229 is the only Mac1 inhibitor with sub-10 μM cellular antiviral activity confirmed by resistance mutation analysis and high-resolution co-crystal structure (PDB: 8TV7, 1.50 Å). Unlike other Mac1 inhibitors lacking cellular engagement or structural definition, MDOLL-0229 uniquely enables mechanistic studies of Mac1 function and serves as a structurally validated reference for benchmarking new chemical series. Ideal for antiviral research and structure-based drug design.

Molecular Formula C20H27NO5S
Molecular Weight 393.5 g/mol
Cat. No. B12366310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDOLL-0229
Molecular FormulaC20H27NO5S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3CCCCC3C(=O)O
InChIInChI=1S/C20H27NO5S/c1-26-20(25)16-14-10-4-2-3-5-11-15(14)27-18(16)21-17(22)12-8-6-7-9-13(12)19(23)24/h12-13H,2-11H2,1H3,(H,21,22)(H,23,24)/t12-,13-/m1/s1
InChIKeyFLTXXOCJBMXERF-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDOLL-0229: A First-in-Class SARS-CoV-2 Mac1 Inhibitor with Validated Antiviral Activity for Coronavirus Research and Drug Development


MDOLL-0229 (Compound 27) is a selective small-molecule inhibitor of the SARS-CoV-2 Mac1 macrodomain, a viral ADP-ribosylhydrolase that counters host innate immune responses [1]. It belongs to the 2-amide-3-methylester thiophene chemotype and was developed through systematic structure-activity relationship (SAR) studies and X-ray crystallography-guided optimization of high-throughput screening hits [1]. MDOLL-0229 is distinguished as the first Mac1-targeted small molecule demonstrated to inhibit coronavirus replication in a cell model, representing a chemically and functionally validated tool compound for antiviral research and hit-to-lead optimization [1].

Why Other SARS-CoV-2 Mac1 Inhibitors Cannot Substitute for MDOLL-0229 in Functional Antiviral Studies


Substituting MDOLL-0229 with other SARS-CoV-2 Mac1 inhibitors—even those with comparable biochemical potency—fails in functional antiviral contexts due to critical differences in cellular target engagement, validated on-target specificity, and defined structural binding mode. While numerous Mac1 inhibitors have been reported, most lack the combination of sub-10 μM cellular antiviral activity, demonstrated target specificity via resistance mutation analysis, and high-resolution co-crystal structural information that MDOLL-0229 uniquely provides [1]. Unlike earlier Mac1 inhibitors that were either too polar for cell permeability or exhibited promiscuous binding profiles, MDOLL-0229 combines a cLogD of 2.55 with validated intracellular target engagement, enabling the first pharmacological demonstration that Mac1 inhibition suppresses coronavirus replication in cell culture [1]. These validated properties make MDOLL-0229 the only Mac1 inhibitor suitable for mechanistic studies of Mac1 function in viral replication and for benchmarking new chemical series against a structurally and functionally characterized reference compound [1].

MDOLL-0229: Quantified Differentiation Evidence Versus Closest Analogs and HTS Hits


6.7-Fold Potency Improvement Over Initial HTS Hit Following Structure-Guided Optimization

MDOLL-0229 (Compound 27) exhibits a 6.7-fold improvement in biochemical potency against SARS-CoV-2 Mac1 compared to the initial high-throughput screening (HTS) hit compound (Compound 1), achieved through systematic SAR optimization guided by X-ray crystallography [1]. This represents the culmination of iterative medicinal chemistry efforts on the 2-amide-3-methylester thiophene scaffold, where earlier analogs such as the (R,R)-trans enantiomer 26 (IC50 = 2.7 μM) and commercial analog 15 (IC50 = 12 μM) showed intermediate potency [1].

SARS-CoV-2 Mac1 inhibitor structure-activity relationship antiviral medicinal chemistry

Stereochemistry-Dependent Potency: (R,R)-trans Configuration Essential for Single-Digit Micromolar Activity

MDOLL-0229 (Compound 27) is the (R,R)-trans enantiomer that demonstrates single-digit micromolar potency (IC50 = 2.1 μM), whereas its stereoisomer Compound 25, the (S,S)-trans enantiomer, is completely inactive against SARS-CoV-2 Mac1 [1]. This stereochemical dependence is further reinforced by the (R,R)-trans enantiomer Compound 26 (IC50 = 2.7 μM), which also retains activity, confirming that the (R,R)-trans absolute configuration in the cyclohexyl moiety is critical for target engagement and potency [1].

stereochemistry Mac1 inhibitor enantiomer selectivity SARS-CoV-2 medicinal chemistry

Validated Cellular Antiviral Activity: Dose-Dependent Inhibition of Coronavirus Replication in Multiple Cell Lines

MDOLL-0229 is the first Mac1-targeted small molecule demonstrated to inhibit coronavirus replication in a cell model, achieving ~1–2 log reduction in murine hepatitis virus (MHV-JHM) replication at 100 μM and nearly 3 log reduction at 200 μM in both DBT and L929s cell lines [1]. Against SARS-CoV-2, MDOLL-0229 produced an ~10–15-fold reduction in virus replication in Calu-3 cells at 25 μM in the presence of interferon-gamma (IFNγ), conditions that mimic the innate immune environment where Mac1 function is critical [1]. No other Mac1 inhibitor has demonstrated comparable cellular antiviral efficacy with concurrent target specificity validation [1].

antiviral MHV SARS-CoV-2 Mac1 inhibitor cellular assay

Selectivity Profile: Preferential Inhibition of Coronavirus Mac1 Over Human Macrodomains

MDOLL-0229 demonstrates selectivity for coronavirus Mac1 proteins over human macrodomains, with an IC50 of 2.1 μM against SARS-CoV-2 Mac1 compared to >100 μM against MERS-CoV Mac1, 20 μM against SARS-CoV Mac1, and no effective inhibition against most human macrodomains except ALC1 (IC50 = 3.0 μM with only 63% maximum inhibition) [1]. This selectivity profile, assessed via profiling against a panel of viral and human ADP-ribose binding proteins, represents an improvement over earlier analogs in the series and supports the suitability of the 2-amide-3-methylester thiophene scaffold for targeting viral macrodomains [1].

selectivity Mac1 macrodomain off-target SARS-CoV-2

On-Target Specificity Confirmed by Resistance Mutation Analysis in Murine Hepatitis Virus

Passage of murine hepatitis virus (MHV-JHM) in the presence of 100 μM MDOLL-0229 generated drug-resistant viral populations harboring specific mutations in the Mac1 domain (G4526A and G4530T, corresponding to A125T and G126V amino acid substitutions) [1]. These mutations localize near the GIF motif in loop 2 of Mac1 and are predicted to restrict compound access to the ADP-ribose binding site based on structural modeling [1]. The emergence of Mac1-specific resistance mutations provides direct genetic evidence that MDOLL-0229 exerts its antiviral effect through on-target engagement of the viral macrodomain rather than through off-target or cytotoxic mechanisms [1].

resistance mutation target validation Mac1 MHV antiviral

High-Resolution Co-Crystal Structure Defines Binding Mode for Rational Design and Computational Modeling

A 1.50 Å resolution co-crystal structure of MDOLL-0229 bound to SARS-CoV-2 Mac1 (PDB: 8TV7) reveals detailed molecular interactions, including hydrogen bonds with the backbone amides of Asp154 and Phe156 via the carboxylate group, a hydrogen bond with Ile23 via the methyl ester carbonyl, and enhanced hydrophobic interactions with Phe156 facilitated by the larger 8-membered fused aliphatic ring [1]. This high-resolution structural information is unique among SARS-CoV-2 Mac1 inhibitors with demonstrated cellular antiviral activity and enables structure-guided optimization and computational modeling that is not possible with compounds lacking experimentally determined binding modes [1].

X-ray crystallography co-crystal structure Mac1 structure-based drug design binding mode

MDOLL-0229: Validated Research and Development Applications Based on Quantitative Differentiation Evidence


Chemical Probe for Mac1 Functional Studies in Coronavirus Replication

MDOLL-0229 serves as a qualified chemical probe for investigating the role of Mac1 macrodomain activity during coronavirus replication. Its demonstrated ability to inhibit both MHV (~1–2 log reduction at 100 μM) and SARS-CoV-2 (~10–15-fold reduction at 25 μM with IFNγ) replication in cell culture, combined with on-target specificity confirmed by resistance mutation analysis (A125T/G126V in MHV Mac1), enables researchers to dissect Mac1-dependent mechanisms in viral pathogenesis and innate immune evasion [1]. This application is uniquely supported by MDOLL-0229, as no other Mac1 inhibitor has been validated for cellular antiviral activity with concurrent genetic target engagement evidence [1].

Reference Inhibitor for Benchmarking Novel Mac1 Inhibitor Chemical Series

MDOLL-0229 is the ideal reference compound for evaluating and benchmarking newly discovered Mac1 inhibitors due to its well-characterized biochemical potency (IC50 = 2.1 μM), defined stereochemical requirements (only (R,R)-trans enantiomer active), and high-resolution co-crystal structure (PDB: 8TV7, 1.50 Å) [1][2]. Medicinal chemistry teams can use MDOLL-0229 as a positive control in biochemical FRET-based competition assays and as a structural template for comparing binding modes of novel chemotypes, enabling systematic assessment of potency improvements and binding mode conservation across chemical series [1].

Template for Structure-Based Drug Design and Virtual Screening Campaigns

The high-resolution co-crystal structure of MDOLL-0229 bound to SARS-CoV-2 Mac1 (PDB: 8TV7) provides an experimentally validated template for structure-based drug design, molecular docking, and pharmacophore modeling [2]. The well-defined electron density for the ligand and the detailed interaction map—including hydrogen bonds with Asp154 and Phe156 backbone amides, hydrogen bond with Ile23 via the methyl ester carbonyl, and hydrophobic interactions with Phe156—enable accurate docking studies and rational design of analogs with improved potency or pharmacokinetic properties [1]. This application leverages MDOLL-0229's unique combination of structural information and functional validation that is unavailable for other Mac1 inhibitors [1].

Positive Control for Mac1 Selectivity Profiling Panels

MDOLL-0229's selectivity profile against viral and human macrodomains—including IC50 values of 2.1 μM (SARS-CoV-2 Mac1), 20 μM (SARS-CoV Mac1), >100 μM (MERS-CoV Mac1), 3.0 μM (human ALC1, partial inhibition), and 64 μM (human PARP9 MD1)—establishes it as an appropriate positive control for Mac1 selectivity profiling assays [1]. Researchers developing next-generation Mac1 inhibitors can use MDOLL-0229 to calibrate assay conditions and benchmark the selectivity window of new compounds, ensuring that potency improvements do not come at the cost of increased off-target activity against human macrodomains [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDOLL-0229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.